molecular formula C26H27F2N5O5S B11506713 2-{[7-(3,4-diethoxybenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide

2-{[7-(3,4-diethoxybenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide

Cat. No.: B11506713
M. Wt: 559.6 g/mol
InChI Key: CNJKABHNANGSEK-UHFFFAOYSA-N
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Description

2-{[7-(3,4-diethoxybenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide is a complex organic compound that features a purine core, a sulfanyl group, and a difluorophenyl acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[7-(3,4-diethoxybenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide typically involves multiple steps:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions starting from simple precursors like urea and various aldehydes.

    Introduction of the 3,4-diethoxybenzyl Group: This step involves the alkylation of the purine core with 3,4-diethoxybenzyl chloride under basic conditions.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with the purine derivative.

    Formation of the Acetamide Moiety: The final step involves the acylation of the intermediate with 2,4-difluoroaniline and acetic anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the purine core, potentially leading to alcohol derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions typically involve strong acids or bases, depending on the specific substitution reaction.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives of the purine core.

    Substitution: Various substituted aromatic derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

Biologically, the compound may exhibit interesting interactions with enzymes and receptors due to its purine core, which is a common motif in many biologically active molecules.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a therapeutic agent. The presence of the purine core suggests it might interact with nucleic acid processes, making it a candidate for antiviral or anticancer research.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects would likely involve interactions with specific molecular targets such as enzymes or receptors. The purine core could mimic natural substrates or inhibitors, leading to modulation of biological pathways. The sulfanyl group and difluorophenyl acetamide moiety might enhance binding affinity or specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[7-(3,4-dimethoxybenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide
  • 2-{[7-(3,4-dihydroxybenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide

Uniqueness

The unique combination of the 3,4-diethoxybenzyl group and the difluorophenyl acetamide moiety distinguishes this compound from its analogs. These modifications can significantly alter the compound’s physical, chemical, and biological properties, potentially leading to enhanced activity or selectivity in its applications.

This detailed overview provides a comprehensive understanding of 2-{[7-(3,4-diethoxybenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide, covering its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C26H27F2N5O5S

Molecular Weight

559.6 g/mol

IUPAC Name

2-[7-[(3,4-diethoxyphenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]sulfanyl-N-(2,4-difluorophenyl)acetamide

InChI

InChI=1S/C26H27F2N5O5S/c1-5-37-19-10-7-15(11-20(19)38-6-2)13-33-22-23(31(3)26(36)32(4)24(22)35)30-25(33)39-14-21(34)29-18-9-8-16(27)12-17(18)28/h7-12H,5-6,13-14H2,1-4H3,(H,29,34)

InChI Key

CNJKABHNANGSEK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CN2C3=C(N=C2SCC(=O)NC4=C(C=C(C=C4)F)F)N(C(=O)N(C3=O)C)C)OCC

Origin of Product

United States

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